1-(3-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-(3-bromophenyl)-5-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-7-5-10(11(15)16)14(13-7)9-4-2-3-8(12)6-9/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQOPDHDCDATQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation
The pyrazole ring is typically synthesized by condensation of appropriate hydrazine derivatives with unsaturated nitriles or esters. For example, 3-aminocrotononitrile reacts with hydrazine hydrate under reflux at 60–90°C for 8–24 hours to yield 3-amino-5-methylpyrazole, establishing the methyl substituent at the 3-position of the pyrazole ring.
Bromination at the 5-Position
Selective bromination at the 5-position of the pyrazole is achieved using brominating agents such as tribromooxyphosphorus or elemental bromine under controlled conditions. For instance, bromination of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester with tribromooxyphosphorus yields ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate.
Introduction of the Carboxylic Acid Group
The carboxylic acid group at the 5-position is introduced either by oxidation of methyl or bromomethyl pyrazole derivatives or by hydrolysis of ester intermediates.
Oxidation Method
Oxidation of 3-methyl-5-bromopyrazole using potassium permanganate in acidic medium (0.1–0.2 M HCl) at 50–70°C produces 5-bromo-1H-3-pyrazolecarboxylic acid with high yield (~85%). The process involves slow addition of KMnO4 solution to the pyrazole substrate with stirring, followed by pH adjustment and extraction.
Hydrolysis of Esters
Hydrolysis of ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate in alkaline solution (e.g., 10% NaOH in ethanol) at room temperature affords the corresponding carboxylic acid. Post-reaction workup includes solvent removal, pH adjustment to ~9, and extraction with ethyl acetate.
Attachment of the 3-Bromophenyl Group
The 1-position substitution with a 3-bromophenyl group is accomplished via condensation or substitution reactions involving halogenated aromatic compounds.
In a related synthetic approach for analogous compounds, condensation of 5-bromo-1H-3-pyrazolecarboxylic acid with halogenated aromatic compounds (e.g., 2,3-dichloropyridine) in ethanol with potassium carbonate under reflux for 8–24 hours yields the corresponding substituted pyrazolecarboxylic acid derivatives. By analogy, substitution with 3-bromophenyl halides under similar conditions would yield 1-(3-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid.
Detailed Stepwise Preparation Method (Consolidated)
Reaction Conditions and Monitoring
- Reaction progress is typically monitored by thin-layer chromatography (TLC) with solvent systems such as petroleum ether/ethyl acetate (PE/EA) in ratios like 10:1 or 5:1.
- Temperature control is critical, especially during bromination and oxidation steps, to avoid overreaction or decomposition.
- Purification involves solvent evaporation, extraction with ethyl acetate, washing with water and brine, drying over anhydrous sodium sulfate, and column chromatography.
Research Findings and Optimization Notes
- The oxidation using potassium permanganate is preferred due to mild conditions and high yield (up to 85%).
- Bromination using tribromooxyphosphorus provides selective substitution without affecting other functional groups.
- Hydrolysis of esters in alkaline medium is efficient and avoids harsh acidic conditions that may degrade sensitive pyrazole rings.
- Condensation reactions with aryl halides require the presence of a base such as potassium carbonate and reflux conditions to ensure complete substitution.
- The overall synthetic route balances reaction efficiency, selectivity, and cost-effectiveness, making it suitable for scale-up.
Chemical Reactions Analysis
1-(3-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromophenyl group can participate in further electrophilic aromatic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.
Esterification and Amidation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides.
Common reagents used in these reactions include bromine, NBS, nitric acid, sulfuric acid, and various nucleophiles.
Scientific Research Applications
Medicinal Chemistry: It has been investigated for its potential as a pharmacophore in the development of anti-inflammatory, analgesic, and anticancer agents.
Material Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific electronic and optical properties.
Biological Studies: It has been used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound’s derivatives have been explored for use in agrochemicals and as intermediates in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 1-(3-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit cyclooxygenase enzymes to exert anti-inflammatory effects or interact with DNA to induce anticancer activity. The molecular targets and pathways involved vary based on the compound’s structural modifications and the biological context in which it is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Halogen Effects
Positional Isomers
- 1-(4-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS: 618101-88-5): This para-bromophenyl isomer (vs. meta in the target compound) alters steric and electronic properties.
Halogen-Substituted Analogs
Functional Group Modifications
Carboxylic Acid Replacements
- 1-(3-Bromophenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 714207-41-7):
Replacing the pyrazole core with a pyrrolidine ring introduces conformational flexibility, which may improve metabolic stability but reduce target specificity .
Electron-Withdrawing Groups
Physicochemical Properties
| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | logP |
|---|---|---|---|---|
| Target Compound (1448684-52-3) | C₁₁H₉BrN₂O₂ | 281.11 | Not reported | ~3.0 |
| 1-(4-Bromophenyl) analog (618101-88-5) | C₁₁H₉BrN₂O₂ | 281.11 | 151–154 | ~3.0 |
| 1-(tert-Butyl) analog (175277-09-5) | C₉H₁₄N₂O₂ | 182.22 | 149–153 | ~2.5 |
| 1-(4-Fluorophenyl) analog (288251-65-0) | C₁₁H₉FN₂O₂ | 220.20 | 160–162 | ~2.2 |
Biological Activity
1-(3-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS No: 1448684-52-3) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a bromophenyl group and a carboxylic acid functional group, which contribute to its reactivity and biological interactions. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and other relevant pharmacological effects.
- Molecular Formula : CHBrNO
- Molecular Weight : 268.08 g/mol
- Physical State : Solid
- Purity : >98% (HPLC)
Biological Activity Overview
The biological activities of pyrazole derivatives, including this compound, have been extensively studied. These compounds are known for their diverse pharmacological properties, including anticancer, antibacterial, anti-inflammatory, and antiviral activities.
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. Specifically, compounds similar to this compound have shown promising results against various cancer cell lines.
Key Findings :
- Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer), and others.
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression .
| Compound | IC (μM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| This compound | TBD | MDA-MB-231 | Apoptosis induction via caspase activation |
| Compound 7d | 2.5 | MDA-MB-231 | Microtubule destabilization |
| Compound 10c | 10.0 | HepG2 | Cell cycle arrest |
Study on Anticancer Effects
In a recent study, various pyrazole derivatives were synthesized and evaluated for their anticancer properties. The results indicated that compounds with similar structures to this compound exhibited significant antiproliferative activity against breast cancer cells (MDA-MB-231). The most effective compounds induced morphological changes characteristic of apoptosis at concentrations as low as 1 μM .
Mechanistic Insights
Flow cytometry analysis revealed that these compounds could arrest the cell cycle at the G1 phase and increase the activity of apoptotic markers such as caspase-3. This suggests that the compound may function as a microtubule-destabilizing agent, leading to cell death in cancerous cells .
Other Biological Activities
Beyond anticancer effects, pyrazole derivatives have been investigated for their antibacterial and anti-inflammatory properties:
- Antibacterial Activity : Some pyrazole derivatives have demonstrated effectiveness against various bacterial strains, indicating potential as antimicrobial agents.
- Anti-inflammatory Properties : Research has shown that certain derivatives can inhibit inflammatory pathways, suggesting applications in treating inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(3-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Suzuki–Miyaura cross-coupling, as demonstrated in analogous pyrazole derivatives. For example, brominated pyrazole esters (e.g., ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate) react with aryl boronic acids in degassed DMF/H₂O mixtures using Pd(PPh₃)₄ and K₃PO₄ as catalysts. Purification via column chromatography typically yields >80% purity. Reaction temperature (80–100°C) and solvent choice (DMF vs. THF) critically affect coupling efficiency .
Q. How can spectroscopic techniques (NMR, IR, MS) validate the structure of this compound?
- Methodological Answer :
- ¹H NMR : Look for aromatic protons (δ 7.2–8.1 ppm for 3-bromophenyl) and pyrazole C-H signals (δ 6.5–7.0 ppm).
- IR : Confirm carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O (~1680 cm⁻¹).
- HRMS : Expected molecular ion [M+H]⁺ at m/z 295.99 (C₁₁H₉BrN₂O₂). Compare with literature data for structurally similar pyrazole-5-carboxylic acids .
Q. What purification strategies are effective for removing byproducts like unreacted boronic acids or palladium residues?
- Methodological Answer : Use sequential liquid-liquid extraction (ethyl acetate/water) to remove polar impurities. Pd residues can be eliminated via filtration through Celite or activated charcoal. Final recrystallization in ethanol/water mixtures enhances purity (>95%) .
Advanced Research Questions
Q. How do steric and electronic effects of the 3-bromophenyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The bromine atom acts as an electron-withdrawing group, activating the phenyl ring for nucleophilic substitution. Steric hindrance at the 3-position may reduce coupling efficiency with bulky substrates. Computational studies (DFT) on charge distribution and frontier molecular orbitals can predict reactivity trends .
Q. What strategies resolve contradictions in reported biological activities of pyrazole-5-carboxylic acid derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize testing using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) and validate with control compounds. For example, pyrazole-based Lp-PLA2 inhibitors require IC₅₀ comparisons across multiple studies .
Q. How can computational modeling predict the binding affinity of this compound to target proteins like Lp-PLA2?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of Lp-PLA2 (PDB: 3FDZ). Focus on interactions between the carboxylic acid group and catalytic His434/His420 residues. MD simulations (AMBER) assess stability of the ligand-protein complex over 100 ns .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
